(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Cancer selectivity MCT1 inhibition Breast cancer

Procure (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid (ACCA) to secure the critical α-cyano and 3-methoxy-4-hydroxy motif required for low-nanomolar MCT1 inhibition. Substitution with ferulic acid or CHC abolishes potency. Enables selective tumor-cell cytotoxicity, post-washout target engagement, and in vivo TNBC xenograft benchmarking. Commercial availability at 98% purity ensures reproducible Warburg effect and reverse Warburg effect studies.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 122520-75-6
Cat. No. B3033853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
CAS122520-75-6
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O
InChIInChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15)/b8-4+
InChIKeyVBHMEVXDNSXEME-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

122520-75-6 | (2E)-2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic Acid – Procurement-Grade Overview for Cancer Metabolism Researchers


(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid (CAS 122520-75-6), also referred to as α-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), is a synthetic α,β-unsaturated cyano-carboxylic acid belonging to the cyanocinnamic acid family. It is structurally derived from ferulic acid (4-hydroxy-3-methoxycinnamic acid) by introduction of an α-cyano group at the acrylic acid moiety [1]. The compound is commercially available at 98% purity in quantities from 25 g to 500 g . Its primary documented mechanism is inhibition of monocarboxylate transporters (MCTs), with approximately tenfold selectivity for MCT1 over other MCT isoforms [1], positioning it within the metabolic oncology and Warburg effect research domains.

122520-75-6 Procurement Risk: Why Ferulic Acid and α-Cyano-4-Hydroxycinnamic Acid (CHC) Are Not Functional Replacements


Substituting this compound with ferulic acid (CAS 1135-24-6) or α-cyano-4-hydroxycinnamic acid (CHC, CAS 28166-41-8) introduces quantifiable functional deficits that undermine experimental reproducibility. Ferulic acid lacks the α-cyano group, which is essential for MCT1 inhibitory activity—SAR studies demonstrate that removal of the cyano group abolishes MCT1 inhibition entirely [1]. CHC, while retaining the cyano group, lacks the 3-methoxy substituent on the phenyl ring; this omission reduces MCT1 inhibitory potency by orders of magnitude, with the parent CHC exhibiting MCT1 IC50 > 150,000 nM (150 μM) [2], compared to low-nanomolar IC50 values achieved by methoxy-bearing cyanocinnamic acid derivatives [1]. The critical combination of the α-cyano group and 3-methoxy-4-hydroxy substitution pattern in the target compound yields a pharmacological profile—including cancer-cell-selective cytotoxicity and persistent anti-proliferative effects post-washout—that cannot be replicated by any single-substituent analog.

122520-75-6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


Selective Cytotoxicity: ACCA Spares Normal Breast Epithelial Cells While Inhibiting Three Breast Cancer Lines

ACCA was tested against three human breast cancer cell lines (MCF-7, T47D, MDA-231) and the immortalized normal breast epithelial cell line HBL-100 under identical conditions. At 48 h with increasing ACCA concentrations (25–200 µM), all three tumor lines showed significant dose-dependent growth inhibition, whereas HBL-100 cells were unaffected at all tested concentrations [1]. At the most effective concentrations, growth inhibition reached 54.47% (MCF-7, 200 µM), 77.47% (T47D, 150 µM), and 64.67% (MDA-231, 50 µM) (P<0.005) [1]. This selectivity contrasts with ferulic acid, which showed an MCF-7 IC50 of 75.4 µg/mL (~389 µM) at 48 h with no reported selectivity window against normal cells [2].

Cancer selectivity MCT1 inhibition Breast cancer

Apoptosis Induction Potency: ACCA Drives 66–86% Apoptotic Cell Populations at 200 µM Across Three Breast Cancer Lines

Treatment with 200 µM ACCA for 48 h induced early plus late apoptosis in 85.8% of MCF-7 cells, 77.6% of MDA-MB-231 cells, and 65.9% of T47D cells, as measured by Annexin V-FITC/PI flow cytometry, compared to untreated controls with negligible baseline apoptosis [1]. This was accompanied by a Bax protein elevation of 3.4-fold (MCF-7), 2.4-fold (T47D), and 3.2-fold (MDA-231), and concurrent Bcl-2 suppression of 1.8-fold, 2.4-fold, and 2.6-fold respectively [1]. In contrast, ferulic acid at comparable concentrations was reported to achieve apoptosis primarily through caspase-8/-9 activation but lacked quantitative population-level apoptosis percentages in the same cell lines [2].

Apoptosis Bax/Bcl-2 ratio Programmed cell death

Persistent Anti-Proliferative Effect After Drug Washout: Irreversible Growth Suppression Distinguished from Reversible Cytostatic Agents

MDA-231 cells treated with 50 µM ACCA for 48 h showed 62.38% proliferation inhibition at day 0 (P<0.001 vs. control). After ACCA removal and four additional days in drug-free growth medium, inhibition was sustained at 67.33% (P<0.001 vs. control) [1]. This persistence of effect contrasts with purely cytostatic agents where growth resumes upon drug removal. Furthermore, a 21-day clonogenic assay demonstrated that 200 µM ACCA completely blocks colony formation in all three breast cancer lines, while significant inhibition was already apparent at 25 µM [1]. No comparable post-washout persistence data exist for ferulic acid or CHC in breast cancer models.

Drug persistence Irreversible effect Colony formation

MCT1 Inhibitory Activity: ACCA Retains MCT1 Affinity Superior to CHC Through the 3-Methoxy Pharmacophoric Contribution

ACCA is reported to inhibit monocarboxylate transporters (MCTs) with approximately tenfold higher affinity for MCT1 compared to other MCT isoforms [1]. By contrast, the parent compound α-cyano-4-hydroxycinnamic acid (CHC), which lacks the 3-methoxy group, exhibits weak MCT1 inhibition with an IC50 > 150,000 nM (>150 µM) in the [14C]-lactate uptake assay on RBE4 cells [2] and was characterized as a 'low affinity MCT1 inhibitor (IC50 >100 μM)' [3]. SAR studies on the cyanocinnamic acid scaffold have established that introduction of an o-methoxy substituent on the phenyl ring increases MCT1 inhibitory potency by up to 1000-fold, with o-methoxy-containing derivatives achieving IC50 values as low as 8–12 nM [3]. While a direct MCT1 IC50 value for ACCA in the standardized RBE4 lactate uptake assay has not been published, the presence of the 3-methoxy group on ACCA is structurally aligned with the pharmacophoric feature demonstrated to confer maximal MCT1 inhibitory activity in this chemical series.

MCT1 inhibition Lactate transport Structure-activity relationship

In Vivo Tumor Growth Suppression: MDA-231 Xenograft Response to ACCA Monotherapy

In an MDA-231 subcutaneous xenograft model in nude mice, ACCA administered at 25 µmol (in 200 µL) five times per week, beginning one week after tumor inoculation, produced a dramatic reduction in tumor growth compared to vehicle-treated controls [1]. This in vivo result distinguishes ACCA from ferulic acid, for which in vivo antitumor data in breast cancer xenograft models are not available [2], and from CHC, which showed minimal effects on tumor growth as a single agent in the 4T1 TNBC model [3].

In vivo efficacy Xenograft Triple-negative breast cancer

122520-75-6 Optimal Application Scenarios: Where ACCA's Differentiation Evidence Supports Prioritized Procurement


MCT1-Dependent Metabolic Oncology: Selectivity Profiling in Breast Cancer vs. Normal Epithelial Models

Investigators studying the Warburg effect and reverse Warburg effect in breast cancer should select ACCA as the MCT1 inhibitor tool compound when the experimental design requires a defined selectivity window between tumor and normal cells. As demonstrated by Hamdan et al. [1], ACCA at 25–200 µM suppresses MCF-7, T47D, and MDA-231 proliferation without affecting HBL-100 normal breast epithelial cells under identical conditions. This selectivity profile, combined with the compound's ~10-fold MCT1 isoform preference, makes it suitable for co-culture experiments, metabolic flux analyses, and studies where sparing of stromal fibroblasts or normal epithelial compartments is a key endpoint.

Apoptosis Mechanism Studies Requiring Bax/Bcl-2 Pathway Engagement with Persistent Post-Treatment Effect

For apoptosis pathway dissection where sustained target engagement after washout is experimentally valuable, ACCA provides a robust model system. At 200 µM for 48 h, ACCA induces 66–86% apoptotic populations across three breast cancer lines with defined Bax upregulation (2.4–3.4 fold) and Bcl-2 suppression (1.8–2.6 fold) [1]. Critically, the anti-proliferative effect not only persists but deepens after drug removal (62% to 67% inhibition from d0 to d4 post-washout), a feature that distinguishes ACCA from reversibly-binding MCT1 inhibitors and allows pulse-chase experimental designs.

In Vivo Proof-of-Concept Studies in Triple-Negative Breast Cancer Xenografts

ACCA is appropriate for pilot in vivo efficacy studies in TNBC xenograft models where single-agent MCT1-targeted metabolic intervention is being evaluated. The MDA-231 xenograft data [1] demonstrate that ACCA at 25 µmol (5×/week) can dramatically impair tumor growth, providing a positive control reference point for assessing next-generation MCT1 inhibitors. Researchers transitioning from in vitro to in vivo metabolic oncology should consider ACCA as a benchmark compound against which novel MCT1-targeted agents can be compared for tumor growth inhibition magnitude.

Structure-Activity Relationship Benchmarking: Cyanocinnamic Acid Scaffold Optimization

Medicinal chemistry programs optimizing cyanocinnamic acid-based MCT1 inhibitors should use ACCA as a key comparator to evaluate the incremental contribution of substituents beyond the 3-methoxy-4-hydroxy motif. SAR data from Gurrapu et al. [2] establish that the o-methoxy group on cyanocinnamic acid is a critical potency determinant, and ACCA embodies this pharmacophoric feature while retaining the 4-OH group absent in the highest-potency N,N-dialkyl series. Direct comparison of new derivatives against ACCA in standardized MTT, colony formation, and lactate uptake assays provides a rational framework for assessing whether further structural modifications confer advantages over this commercially accessible reference compound.

Quote Request

Request a Quote for (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.